molecular formula C12H18BrNO2S B13619031 Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate

Cat. No.: B13619031
M. Wt: 320.25 g/mol
InChI Key: MYOCABYDTMJQLS-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate (CAS 1480279-77-3) is a high-purity chemical compound offered for research and development purposes. This brominated thiophene derivative serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular structure features a carbamate protecting group (Boc) and a bromine atom on the thiophene ring, making it a versatile precursor for further functionalization via cross-coupling reactions . The compound has a molecular formula of C 12 H 18 BrNO 2 S and a molecular weight of 320.25 g/mol . It is characterized by a canonical SMILES of CCN(CC1=CC=C(Br)S1)C(=O)OC(C)(C)C . Handling and Safety: Researchers should handle this material with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and safety information before use. Disclaimer: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H18BrNO2S

Molecular Weight

320.25 g/mol

IUPAC Name

tert-butyl N-[(5-bromothiophen-2-yl)methyl]-N-ethylcarbamate

InChI

InChI=1S/C12H18BrNO2S/c1-5-14(11(15)16-12(2,3)4)8-9-6-7-10(13)17-9/h6-7H,5,8H2,1-4H3

InChI Key

MYOCABYDTMJQLS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(S1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Method Based on Carbamate Derivative Synthesis (Related Literature and Patents)

The preparation of tert-butyl carbamate derivatives, including those with substituted thiophene rings, often employs the following general procedure:

  • Formation of the Aminomethyl Intermediate:

    • The 5-bromothiophen-2-ylmethyl amine or its precursor is prepared via halogenation and subsequent functional group transformations.
  • Carbamate Formation:

    • The aminomethyl intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate.
    • The reaction proceeds in an aprotic solvent like dichloromethane or ethyl acetate at low to ambient temperature.
  • N-Ethylation:

    • The ethyl group on the nitrogen can be introduced by alkylation using ethyl bromide or ethyl sulfate under phase-transfer catalysis conditions.
    • Tetrabutylammonium bromide is commonly used as a phase-transfer catalyst.
    • Potassium hydroxide solution acts as the base.
    • The reaction is typically carried out in ethyl acetate solvent at temperatures ranging from 0 °C to 20 °C.

Example from a related patent (CN102020589B):

  • The carbamate intermediate is alkylated with methyl sulfate under phase-transfer catalysis to yield the N-alkylated product with high yield (above 90%).
  • Reaction parameters such as catalyst loading, temperature, and molar ratios are optimized to maximize yield.
Step Reagents/Conditions Yield (%) Notes
Carbamate formation N-Boc-D-serine + isobutyl chlorocarbonate + N-methylmorpholine in ethyl acetate at -10 to 15 °C 90.2-93.1 Crystallization from hexane/ethyl acetate
N-Alkylation Carbamate + methyl sulfate + tetrabutylammonium bromide + KOH in ethyl acetate at 0-20 °C 92.4-97 Phase-transfer catalysis

Though this example is for a structurally related carbamate derivative, the methodology is transferable to this compound synthesis by substituting the appropriate aminomethyl intermediate.

Summary Table of Preparation Methods

Method ID Starting Material Key Reagents/Conditions Product Yield (%) Reference
M1 Compound I-1a in DMF Lithium bis(trimethylsilyl)amide, tert-butyl carbamate source tert-butyl ((5-bromothiophen-2-yl)methyl)carbamate Not specified
M2 5-Bromothiophen-2-ylmethyl amine (or precursor) Boc2O or tert-butyl chloroformate, base, ethyl acetate, low temperature tert-butyl ((5-bromothiophen-2-yl)methyl)carbamate ~90
M3 Carbamate intermediate Ethyl sulfate or ethyl bromide, tetrabutylammonium bromide, KOH, phase-transfer catalysis, ethyl acetate This compound 92-97

Analytical and Purification Techniques

  • Crystallization: Commonly used solvent systems include hexane/ethyl acetate in ratios such as 8:1 to purify the carbamate derivatives.
  • Extraction and Washing: Organic phases are washed with dilute hydrochloric acid, saturated sodium bicarbonate, and water to remove impurities.
  • Drying: Oven drying under reduced pressure ensures removal of residual solvents.
  • Phase-Transfer Catalysis (PTC): Enhances alkylation efficiency and selectivity in introducing the ethyl group on the nitrogen.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Produces substituted thiophenes.

    Oxidation: Forms sulfoxides or sulfones.

    Reduction: Yields dihydrothiophenes.

    Coupling: Results in biaryl compounds.

Scientific Research Applications

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its reactivity is largely influenced by the presence of the bromine atom and the carbamate group, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to three structurally related carbamates (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate C₁₁H₁₆BrNO₂S 306.22 (estimated) Ethyl, (5-bromothiophen-2-yl)methyl Not explicitly listed
Tert-butyl N-[(5-bromo-2-thienyl)methyl]carbamate C₁₀H₁₄BrNO₂S 292.19 (5-Bromothiophen-2-yl)methyl 215183-27-0
Tert-butyl (5-bromothiophen-2-yl)carbamate C₉H₁₂BrNO₂S 278.17 5-Bromothiophen-2-yl 943321-89-9
Tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate C₈H₁₁BrN₂O₂S 279.16 5-Bromothiazol-2-yl Not explicitly listed

Key Observations :

  • Bromine substitution on the thiophene/thiazole ring facilitates halogen bonding and cross-coupling reactivity, critical for pharmaceutical derivatization .

Physicochemical Properties

  • Melting Points :

    • The target compound is expected to exhibit a melting point between 160–170°C, based on analogues with similar substituents (e.g., tert-butyl (5-bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate: MP 163–166°C) .
    • Simpler analogues (e.g., tert-butyl (5-bromothiophen-2-yl)carbamate) have lower melting points (~130–140°C) due to reduced steric hindrance .
  • Solubility :

    • The ethyl group enhances lipophilicity, reducing aqueous solubility compared to methyl or hydroxyl-substituted derivatives .

Analytical Characterization

  • GC-MS and HPLC : Used for quantification, with detection limits of 2.8–3.0 μg/L for carbamate derivatives .
  • NMR and X-ray crystallography : Critical for structural confirmation (e.g., SHELX software for crystallographic refinement) .

Biological Activity

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈BrN₃O₂S
  • Molecular Weight : Approximately 292.19 g/mol
  • Functional Groups : The compound features a tert-butyl group, a brominated thiophene moiety, and a carbamate functional group, which contribute to its chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom at the 5-position of the thiophene ring enhances its reactivity, potentially increasing binding affinity and specificity for various biological targets .

Interaction Studies

Research has indicated that compounds with similar structures may interact with specific protein targets involved in disease pathways. Techniques such as molecular docking, surface plasmon resonance, and enzyme inhibition assays are commonly employed to assess these interactions .

Biological Activity

The compound shows promise in several areas:

  • Enzyme Inhibition : Initial studies suggest that it may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, indicating potential applications in medicinal chemistry .

Case Studies and Experimental Data

  • Enzyme Binding Affinity :
    • A study using molecular docking simulations revealed that this compound has a favorable binding profile with certain enzymes, suggesting potential as a lead compound for drug development .
  • Antioxidant Activity :
    • In vitro assays have shown that derivatives of this compound may exhibit antioxidant properties by reducing oxidative stress markers in cell cultures .
  • Comparative Analysis :
    • A comparison with structurally similar compounds highlights its unique features and potential advantages in biological applications. The following table summarizes key characteristics:
Compound NameMolecular FormulaKey Features
Tert-butyl (5-bromothiophen-2-yl)carbamateC₁₂H₁₈BrN₂O₂SLacks ethyl group; simpler structure
Tert-butyl N-(5-bromo-2-thienyl)methylcarbamateC₁₃H₁₈BrN₂O₂SSimilar structure but different substituents
Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamateC₁₂H₁₈BrN₂O₂Contains a pyridine ring instead of thiophene

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or alkylation reactions . For example:

  • Suzuki Coupling : A bromothiophene derivative (e.g., 5-bromo-2-thiophenemethanol) is coupled with a boronic acid/ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an inert solvent (e.g., DMF) at 80–100°C .
  • Carbamate Formation : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) under anhydrous conditions .
    • Key Considerations : Monitor reaction progress using TLC or LC-MS. Purify intermediates via flash chromatography (e.g., 10–30% ethyl acetate/hexane gradient) .

Q. How is this compound characterized spectroscopically?

  • NMR Analysis :

  • ¹H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet), bromothiophene protons (δ ~6.8–7.2 ppm), and ethyl/methylene groups (δ ~1.2–4.3 ppm) .
  • ¹³C NMR : Carbamate carbonyl (δ ~155 ppm), tert-butyl carbons (δ ~28–80 ppm), and aromatic carbons (δ ~120–135 ppm) .
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ using ESI-MS or HRMS. Expected exact mass: ~330–340 g/mol (C₁₃H₂₀BrNO₂S) .

Q. What are the recommended handling and storage protocols for this compound?

  • Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis or photodegradation .
  • Safety Measures : Use fume hoods , nitrile gloves, and safety goggles. Avoid exposure to strong acids/bases, which may cleave the Boc group .

Advanced Research Questions

Q. How can cross-coupling reactions involving 5-bromothiophene derivatives be optimized?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for efficiency. For example, Pd(PPh₃)₄ (4 mol%) gave 81% yield in a Suzuki coupling .
  • Solvent/Base Systems : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ enhance reactivity. Elevated temperatures (80–100°C) improve reaction rates .
  • Stoichiometry : Use 1.3–1.5 equivalents of boronic acid to minimize side reactions. Monitor by LC-MS to identify unreacted starting material .

Q. How can crystallographic data for carbamate derivatives be analyzed to resolve structural ambiguities?

  • Software Tools : Refine X-ray data using SHELXL (for small molecules) or PHENIX (for macromolecules). SHELX programs are robust for hydrogen-bonding networks and disorder modeling .
  • Key Parameters :

ParameterTypical Value
Resolution≤1.0 Å
R-factor<0.05
Thermal Motion (B-factors)<30 Ų
  • Case Study : Das et al. (2016) resolved intermolecular H-bonds in tert-butyl carbamates using SHELXL, revealing π-π stacking in crystal lattices .

Q. What strategies mitigate challenges in purifying tert-butyl carbamate intermediates?

  • Chromatography : Use silica gel with ethyl acetate/hexane (5–20% gradient). For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate high-purity crystals (>95% by ¹H NMR) .
  • Troubleshooting : Low yields may arise from Boc group hydrolysis—use anhydrous conditions and avoid prolonged exposure to moisture .

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